9H-fluorene-2,7-disulfonyl dichloride

Catalog No.
S1539200
CAS No.
1835-76-3
M.F
C13H8Cl2O4S2
M. Wt
363.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-fluorene-2,7-disulfonyl dichloride

CAS Number

1835-76-3

Product Name

9H-fluorene-2,7-disulfonyl dichloride

IUPAC Name

9H-fluorene-2,7-disulfonyl chloride

Molecular Formula

C13H8Cl2O4S2

Molecular Weight

363.2 g/mol

InChI

InChI=1S/C13H8Cl2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2

InChI Key

WILHVYLMKZJHOL-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C=C(C=C3)S(=O)(=O)Cl

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C=C(C=C3)S(=O)(=O)Cl

9H-fluorene-2,7-disulfonyl dichloride is a bifunctional aromatic monomer used in the synthesis of high-performance polymers, including polyamides, polysulfonamides, and polyimides. Its defining feature is the fluorene 'cardo' structure—a rigid, bulky group that creates a perpendicular kink in the polymer backbone. This specific architecture is critical for achieving a combination of high thermal stability and enhanced solubility in common organic solvents, a pairing not typically found in polymers derived from linear aromatic monomers. The highly reactive sulfonyl chloride groups enable polymerization under mild conditions, making it a versatile precursor for materials in specialty electronics, membranes, and advanced composites.

Substituting 9H-fluorene-2,7-disulfonyl dichloride with more common, linear aromatic disulfonyl dichlorides (e.g., based on biphenyl or diphenyl ether) leads to a critical loss of processability and performance. Polymers made from linear monomers tend to have strong chain-packing, resulting in poor solubility and requiring high-temperature processing, which can limit manufacturability. The orthogonal, bulky fluorene unit disrupts this packing, enhancing solubility without sacrificing thermal resistance. Conversely, starting with the less reactive fluorene-2,7-disulfonic acid requires different, often harsher, reaction conditions and synthetic pathways, making the dichloride form the preferred choice for specific polycondensation reactions where process control and monomer reactivity are paramount.

Superior Thermal Stability: Elevated Glass Transition Temperature (Tg) in Derived Polymers

Polymers incorporating the fluorene-cardo structure consistently exhibit higher glass transition temperatures (Tg) compared to analogs made from linear monomers. In a comparative study of aromatic polyamides, a polymer derived from a fluorene-based diamine (a structural proxy for monomers like 9H-fluorene-2,7-disulfonyl dichloride) showed a Tg of 308 °C. A polyamide synthesized under similar conditions from the non-cardo, linear diamine m-phenylenediamine (MPD) had a significantly lower Tg of 273 °C.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data308 °C (for fluorene-based polyamide)
Comparator Or Baselinem-phenylenediamine-based polyamide: 273 °C
Quantified Difference+35 °C
ConditionsAromatic polyamides synthesized via low-temperature solution polycondensation.

A higher Tg is critical for applications requiring dimensional stability and sustained mechanical properties at elevated operational temperatures, such as in aerospace components and electronic substrates.

Enhanced Processability: Superior Solubility in Common Organic Solvents

The bulky, non-coplanar fluorene structure inhibits dense chain packing, significantly improving the solubility of resulting polymers. A fluorene-based polyamide was readily soluble in solvents like NMP, DMAc, DMF, and pyridine at room temperature. In contrast, the analogous polyamide made from the linear m-phenylenediamine was only soluble in NMP and DMAc upon heating, demonstrating inferior processability. This enhanced solubility allows for easier solution-casting of films and coatings, a key manufacturing advantage.

Evidence DimensionQualitative Solubility
Target Compound DataSoluble in NMP, DMAc, DMF, Pyridine at room temperature.
Comparator Or Baselinem-phenylenediamine-based polyamide: Soluble in NMP, DMAc only upon heating.
Quantified DifferenceSoluble at room temperature vs. requiring heat; soluble in a wider range of solvents.
ConditionsSolubility testing of synthesized aromatic polyamides in various organic solvents.

Improved room-temperature solubility reduces processing costs and energy requirements, simplifies film and fiber manufacturing, and expands the range of compatible formulation solvents.

Precursor for Low-Permittivity Materials: Increased Inter-Chain Spacing

The fluorene structure is an effective building block for creating polymers with high fractional free volume, a key attribute for low-permittivity (low-k) dielectric materials and gas separation membranes. X-ray diffraction analysis shows that incorporating a fluorene-containing monomer into a polyimide backbone increases the average inter-chain distance (d-spacing). A standard polyimide (PI-0) exhibited a d-spacing of 0.34 nm, whereas a copolyimide containing 50% fluorene monomer (CPI-3) showed a d-spacing of 0.43 nm.

Evidence DimensionAverage Inter-chain Distance (d-spacing)
Target Compound Data0.43 nm (for fluorene-containing copolyimide)
Comparator Or BaselineStandard polyimide (non-fluorene): 0.34 nm
Quantified Difference26.5% increase in d-spacing
ConditionsWide-angle X-ray diffraction (WAXD) analysis of solution-cast polyimide films.

A larger d-spacing correlates with higher free volume, which directly contributes to a lower dielectric constant—a critical requirement for interlayer dielectrics in advanced microelectronics to reduce signal delay and cross-talk.

High-Temperature, Solution-Processable Films and Coatings

For applications requiring polymers that combine high thermal stability (Tg >300 °C) with ease of manufacturing. The enhanced solubility imparted by the fluorene core allows for the creation of uniform, defect-free films and coatings via solution-casting, which is often impractical for conventional, less-soluble aromatic polymers.

Interlayer Dielectrics for Microelectronics

As a monomer for polyimides and other polymers intended for use as low-k insulating layers in integrated circuits. The demonstrated ability of the fluorene structure to increase inter-chain spacing and free volume is a direct strategy to lower the material's dielectric constant, helping to improve signal integrity in high-frequency applications.

Advanced Gas Separation Membranes

In the synthesis of polymers for gas separation membranes where high fractional free volume is desirable. The increase in d-spacing created by the bulky fluorene unit can be leveraged to tune the permeability and selectivity of membranes for specific gas pairs (e.g., CO2/CH4).

XLogP3

3.7

Wikipedia

9H-fluorene-2,7-disulfonyl dichloride

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